Cas no 32042-38-9 (2,2,2-Trifluoroethyl Formate)

2,2,2-Trifluoroethyl Formate 化学的及び物理的性質
名前と識別子
-
- 2,2,2-Trifluoroethylformate
- TFEF
- HCOOCH2CF3
- Ameisensaeure-2,2,2-trifluorethylester
- Formic Acid 2,2,2-Trifluoroethyl Ester
- trifluoroethyl formate
- Zayia's reagent
- T2586
- J-018612
- EN300-7592173
- 2,2,2-Trifluoroethyl formate
- FT-0736023
- A821104
- MFCD06797733
- SCHEMBL97014
- DTXSID30185859
- 2,2,2-Trifluoroethyl formate, 95%
- Y96KFL7VVU
- Ethanol, 2,2,2-trifluoro-, 1-formate
- AKOS005258497
- MS-20604
- 32042-38-9
- H10802
- DTXCID20108350
- BBL103361
- 2,2,2-Trifluoro-ethanol-1-formate
- DA-16862
- STL557171
- 2,2,2-Trifluoroethyl Formate
-
- MDL: MFCD06797733
- インチ: InChI=1S/C3H3F3O2/c4-3(5,6)1-2(7)8/h1H2,(H,7,8)/p-1
- InChIKey: CAFROQYMUICGNO-UHFFFAOYSA-N
- ほほえんだ: FC(F)(F)CC([O-])=O
計算された属性
- せいみつぶんしりょう: 128.00900
- どういたいしつりょう: 128.009
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 77.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 26.3A^2
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.317 g/mL at 25 °C
- ふってん: 60°C(lit.)
- フラッシュポイント: 華氏度:44.6°f
摂氏度:7°c - 屈折率: n20/D <1.001
- PSA: 26.30000
- LogP: 1.35760
- ようかいせい: 未確定
2,2,2-Trifluoroethyl Formate セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H225-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- 危険物輸送番号:UN 1993 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-22-36
- セキュリティの説明: S26
-
危険物標識:
- 危険レベル:3
- セキュリティ用語:26
- リスク用語:R11
- 包装グループ:II
- 包装等級:II
- ちょぞうじょうけん:かねんりょういき
2,2,2-Trifluoroethyl Formate 税関データ
- 税関コード:2915120000
- 税関データ:
中国税関コード:
2915120000概要:
2915120000フォーマット。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29151200000ギ酸塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
2,2,2-Trifluoroethyl Formate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2586-5g |
2,2,2-Trifluoroethyl Formate |
32042-38-9 | 95.0%(GC) | 5g |
¥590.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2586-1g |
2,2,2-Trifluoroethyl Formate |
32042-38-9 | 95.0%(GC) | 1g |
¥190.0 | 2022-06-10 | |
TRC | T774535-5g |
2,2,2-Trifluoroethyl Formate |
32042-38-9 | 5g |
$ 69.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T16890-5g |
2,2,2-Trifluoroethyl formate |
32042-38-9 | 98% | 5g |
¥81.0 | 2023-09-06 | |
Oakwood | 037821-500g |
2,2,2-Trifluoroethyl formate |
32042-38-9 | 95% | 500g |
$1550.00 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T16890-25g |
2,2,2-Trifluoroethyl formate |
32042-38-9 | 25g |
¥306.0 | 2021-09-03 | ||
TRC | T774535-1g |
2,2,2-Trifluoroethyl Formate |
32042-38-9 | 1g |
$ 58.00 | 2023-09-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T856772-5g |
2,2,2-Trifluoroethyl Formate |
32042-38-9 | 98% | 5g |
¥86.00 | 2022-08-31 | |
Apollo Scientific | PC0989-100g |
2,2,2-Trifluoroethyl formate |
32042-38-9 | 95% | 100g |
£145.00 | 2025-02-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T16890-1g |
2,2,2-Trifluoroethyl formate |
32042-38-9 | 98% | 1g |
¥36.0 | 2023-09-06 |
2,2,2-Trifluoroethyl Formate 関連文献
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Rahul B. Sonawane,Swapnali R. Sonawane,Nishant K. Rasal,Sangeeta V. Jagtap Green Chem. 2020 22 3186
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Iwan W. Schie,Christoph Krafft,Jürgen Popp Analyst 2015 140 3897
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Michael Hoffmann,Milan Pe?i?,Stefan Slesazeck,Uwe Schroeder,Thomas Mikolajick Nanoscale 2018 10 10891
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4. The kinetics of hydrolysis and aminolysis of N-acetyl-O-formylserinamideG. M. Blackburn,H. L. H. Dodds J. Chem. Soc. B 1971 826
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Micha? Maj,Changwoo Ahn,Dorota Kossowska,Kwanghee Park,Kyungwon Kwak,Hogyu Han,Minhaeng Cho Phys. Chem. Chem. Phys. 2015 17 11770
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Lingyu Zeng,Shiyu Chen,Tian Xia,Cheng Zhong,Zhihong Liu Chem. Commun. 2014 50 11139
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Seijiro Hosokawa,Keisuke Nakanishi,Yutaro Udagawa,Mitsutoshi Maeda,Seiya Sato,Keiji Nakano,Toshiya Masuda,Yoshiyasu Ichikawa Org. Biomol. Chem. 2020 18 687
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Joshua K. Bolger,Wen Tian,William R. Wolter,Wonhwa Cho,Mark A. Suckow,Marvin J. Miller Org. Biomol. Chem. 2011 9 2999
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Mahmoud Nasrollahzadeh,Narjes Motahharifar,Mohaddeseh Sajjadi,Amir Moradzadeh Aghbolagh,Mohammadreza Shokouhimehr,Rajender S. Varma Green Chem. 2019 21 5144
2,2,2-Trifluoroethyl Formateに関する追加情報
Professional Introduction to 2,2,2-Trifluoroethyl Formate (CAS No: 32042-38-9)
2,2,2-Trifluoroethyl Formate, with the chemical formula HCOOCH₂CH₂CHF₂, is a fluorinated ester that has garnered significant attention in the field of pharmaceuticals and materials science due to its unique structural and functional properties. This compound, identified by its CAS number 32042-38-9, belongs to a class of fluorinated organic molecules that exhibit distinct chemical reactivity and physical characteristics compared to their non-fluorinated counterparts. The introduction of fluorine atoms into the molecular structure imparts enhanced stability, lipophilicity, and metabolic resistance, making it a valuable intermediate in synthetic chemistry and a potential candidate for various industrial applications.
The synthesis of 2,2,2-Trifluoroethyl Formate typically involves the esterification of formic acid with trifluoroethyl alcohol under controlled conditions. This reaction is facilitated by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid, which promote the nucleophilic acyl substitution mechanism. The presence of fluorine in the trifluoroethyl group influences the reaction kinetics and product yield, often requiring optimization of temperature and solvent systems to achieve high purity and efficiency. Recent advancements in catalytic systems, including solid acid catalysts and enzymatic approaches, have improved the sustainability and scalability of this synthesis route.
In the realm of pharmaceutical research, 2,2,2-Trifluoroethyl Formate has been explored as a key intermediate in the development of novel therapeutic agents. The fluorine atoms in its structure contribute to its bioisosteric properties, allowing it to mimic other fluorinated compounds that are known for their pharmacological activity. For instance, studies have demonstrated its utility in the synthesis of fluorinated analogs of nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. The enhanced metabolic stability provided by fluorine substitution can lead to prolonged drug half-life and improved therapeutic efficacy.
One particularly intriguing application of 2,2,2-Trifluoroethyl Formate is in the development of fluorinated liquid crystals for display technologies. Fluorinated esters exhibit unique mesogenic properties due to their rigidified molecular structure and strong intermolecular forces. These characteristics make them suitable for use in advanced liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs), where they contribute to higher thermal stability and better performance under mechanical stress. Research has shown that incorporating trifluoroethyl groups into liquid crystal formulations can enhance their alignment properties and improve overall device performance.
The chemical reactivity of 2,2,2-Trifluoroethyl Formate also makes it a valuable building block in organic synthesis. Its ester functionality allows for further derivatization via nucleophilic attack or transesterification reactions, enabling the construction of more complex molecules. For example, it can be used to synthesize trifluoromethoxy-substituted compounds through metal-catalyzed cross-coupling reactions. These derivatives find applications in agrochemicals, where fluorine substitution enhances pesticidal activity by improving binding affinity to biological targets.
Recent studies have highlighted the role of fluorinated esters like 2,2,2-Trifluoroethyl Formate in polymer science. The incorporation of trifluoroethyl groups into polymer backbones can modify material properties such as solubility, thermal resistance, and biocompatibility. Such polymers are being investigated for use in biomedical applications, including drug delivery systems and tissue engineering scaffolds. The stability provided by fluorine atoms ensures that these polymers maintain their structural integrity under harsh conditions while exhibiting controlled degradation profiles.
The environmental impact of using florinated compounds has been a subject of ongoing research and debate. While fluorine-based molecules offer numerous advantages in terms of chemical stability and performance, their persistence in the environment raises concerns about long-term ecological effects. Efforts are being made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Additionally, researchers are exploring biodegradable fluorinated esters that can decompose into less harmful products under natural conditions.
In conclusion, 2,2,2-Trifluoroethyl Formate (CAS No: 32042-38-9) is a multifaceted compound with significant potential across multiple industries. Its unique structural features make it an indispensable tool in pharmaceutical synthesis, material science, and polymer chemistry. As research continues to uncover new applications for fluorinated molecules, this compound is poised to play an increasingly important role in advancing technological innovation while addressing challenges related to sustainability.
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